2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Description
2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is a heterocyclic compound that combines a thiazole ring with a piperazine moiety substituted with a pyrimidine derivative
Properties
IUPAC Name |
2-[4-(2-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S/c1-3-12-16-11(2)10-13(17-12)18-5-7-19(8-6-18)14-15-4-9-20-14/h4,9-10H,3,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYKJZLOQBMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole typically involves multiple steps:
Formation of the Pyrimidine Derivative: The starting material, 2-ethyl-6-methylpyrimidine, can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Piperazine Substitution: The pyrimidine derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or methanol to form the intermediate 4-(2-ethyl-6-methylpyrimidin-4-yl)piperazine.
Thiazole Ring Formation: The final step involves the cyclization of the intermediate with a thioamide or a thioester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides to introduce various functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2 gas
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, derivatives of this compound are being studied for their therapeutic potential. The compound’s ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
- 2-[4-(2-Ethyl-5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
- 2-[4-(2-Ethyl-6-methylpyrimidin-5-yl)piperazin-1-yl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole is unique due to the specific positioning of the ethyl and methyl groups on the pyrimidine ring. This unique substitution pattern can influence the compound’s biological activity and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
